2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide

Description

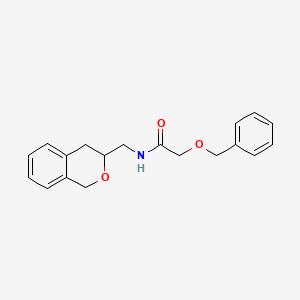

2-(Benzyloxy)-N-(isochroman-3-ylmethyl)acetamide is an acetamide derivative featuring a benzyloxy substituent at the 2-position of the acetamide backbone and an isochroman-3-ylmethyl group as the nitrogen-bound substituent. The benzyloxy group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-phenylmethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c21-19(14-22-12-15-6-2-1-3-7-15)20-11-18-10-16-8-4-5-9-17(16)13-23-18/h1-9,18H,10-14H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIIQZKSIKEIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)COCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of isochroman-3-ylmethylamine with benzyloxyacetyl chloride under basic conditions to form the desired acetamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Isochroman-3-ylmethylamine derivatives.

Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isochroman ring and benzyloxy group can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

The target compound’s benzyloxy and isochroman-3-ylmethyl groups distinguish it from other acetamide derivatives. Key structural analogs and their substituents include:

- Benzyloxy vs. Other Ether Groups : The benzyloxy group in the target compound contrasts with methoxy () or tetrahydrofuran-3-yl-oxy () substituents. Benzyloxy’s aromaticity may enhance π-π stacking interactions in biological targets compared to aliphatic ethers.

- Isochroman vs.

Activity of Structural Analogs

- Kinase Inhibition: Example 126 () and related quinoline-acetamides are designed as kinase inhibitors, suggesting the target compound’s benzyloxy and bicyclic groups may align with kinase-binding motifs .

- Anti-inflammatory Potential: Chromenyl derivatives () exhibit anti-inflammatory activity, though the isochroman group’s role remains unexplored .

- Antimicrobial and Sensor Applications : Adamantyl-benzothiazole acetamides () highlight the scaffold’s versatility in diverse applications, including antimicrobials and chemical sensors .

Biological Activity

Overview

2-(Benzyloxy)-N-(isochroman-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article discusses its chemical properties, biological mechanisms, and various studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H17NO3

- CAS Number : 2034581-81-0

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may exhibit effects through:

- Enzyme Inhibition : It may inhibit specific enzymes related to disease processes.

- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptor sites, influencing cellular responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antiviral Activity : Preliminary studies suggest that derivatives of acetamides, similar to this compound, demonstrate inhibitory effects against viral RNA polymerases, which are critical in the replication of viruses such as SARS-CoV-2 .

- Anticonvulsant Properties : Some studies have explored the anticonvulsant potential of related compounds, indicating that modifications in the acetamide structure can enhance efficacy against seizures .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, suggesting that this compound may also exhibit such effects.

Case Studies and Research Findings

Research findings relevant to the biological activity of this compound are summarized in the following table:

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains largely uncharacterized. However, studies on related compounds suggest that factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.